molecular formula C11H16BrNO2S B1274000 2-bromo-N-pentylbenzenesulfonamide CAS No. 951883-99-1

2-bromo-N-pentylbenzenesulfonamide

Cat. No.: B1274000
CAS No.: 951883-99-1
M. Wt: 306.22 g/mol
InChI Key: FQFQJMKWUBSIRQ-UHFFFAOYSA-N
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Description

2-Bromo-N-pentylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom and a pentyl group attached to the benzenesulfonamide structure

Biochemical Analysis

Biochemical Properties

2-Bromo-N-pentylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in their activity. These interactions can result in alterations in gene expression, affecting the overall function of the cell. The compound’s ability to bind to specific biomolecules and influence their activity is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage in its application .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and activity. The compound’s role in metabolic pathways is a key aspect of its biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. The compound’s ability to interact with transporters and binding proteins is crucial for its distribution and activity within cells .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing its overall activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-pentylbenzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-pentylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of sulfonic acids or amines.

Scientific Research Applications

2-Bromo-N-pentylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its sulfonamide group is known for its role in various drugs, and modifications of this compound could lead to new medicinal applications.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-butylbenzenesulfonamide
  • 2-Bromo-N-hexylbenzenesulfonamide
  • 2-Bromo-N-cyclohexylbenzenesulfonamide

Uniqueness

2-Bromo-N-pentylbenzenesulfonamide is unique due to its specific combination of a bromine atom and a pentyl group attached to the benzenesulfonamide structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve. Its reactivity and potential biological activities set it apart from other sulfonamide derivatives.

Properties

IUPAC Name

2-bromo-N-pentylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-2-3-6-9-13-16(14,15)11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFQJMKWUBSIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395088
Record name 2-bromo-N-pentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951883-99-1
Record name 2-bromo-N-pentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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